5-oxido-4-propyl-1,2,5-oxadiazol-5-ium-3-carbaldehyde
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Overview
Description
5-oxido-4-propyl-1,2,5-oxadiazol-5-ium-3-carbaldehyde is an organic compound with the molecular formula C7H9NO3 It is a derivative of furoxan, a heterocyclic compound containing a furoxan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-oxido-4-propyl-1,2,5-oxadiazol-5-ium-3-carbaldehyde typically involves the reaction of 3-propylfuroxan with an appropriate aldehyde precursor under controlled conditions. One common method involves the use of a condensation reaction, where the aldehyde group is introduced to the furoxan ring. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 5-oxido-4-propyl-1,2,5-oxadiazol-5-ium-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furoxan ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted furoxan derivatives.
Scientific Research Applications
5-oxido-4-propyl-1,2,5-oxadiazol-5-ium-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-oxido-4-propyl-1,2,5-oxadiazol-5-ium-3-carbaldehyde involves its interaction with molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The furoxan ring may also participate in redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
3-Methyl-4-furoxancarbaldehyde: Similar structure but with a methyl group instead of a propyl group.
4-Furoxancarbaldehyde: Lacks the propyl group, leading to different chemical properties.
3-Propyl-4-furoxancarboxylic acid: An oxidized form of 5-oxido-4-propyl-1,2,5-oxadiazol-5-ium-3-carbaldehyde.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
143423-06-7 |
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Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
5-oxido-4-propyl-1,2,5-oxadiazol-5-ium-3-carbaldehyde |
InChI |
InChI=1S/C6H8N2O3/c1-2-3-6-5(4-9)7-11-8(6)10/h4H,2-3H2,1H3 |
InChI Key |
LKWVGQSZDFCZFZ-UHFFFAOYSA-N |
SMILES |
CCCC1=[N+](ON=C1C=O)[O-] |
Canonical SMILES |
CCCC1=[N+](ON=C1C=O)[O-] |
Synonyms |
1,2,5-Oxadiazole-3-carboxaldehyde, 4-propyl-, 5-oxide (9CI) |
Origin of Product |
United States |
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